molecular formula C8H16MgO6+2 B11817687 magnesium;(3R)-3-hydroxybutanoic acid

magnesium;(3R)-3-hydroxybutanoic acid

Cat. No.: B11817687
M. Wt: 232.51 g/mol
InChI Key: ZIMQIJFHENOQDO-UJKNZSQASA-N
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Description

Magnesium;(3R)-3-hydroxybutanoic acid is a compound that combines magnesium ions with (3R)-3-hydroxybutanoic acid Magnesium is an essential mineral involved in numerous biochemical processes, while (3R)-3-hydroxybutanoic acid is a chiral molecule that plays a role in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;(3R)-3-hydroxybutanoic acid typically involves the reaction of magnesium salts with (3R)-3-hydroxybutanoic acid under controlled conditions. One common method is to dissolve magnesium chloride in water and then add (3R)-3-hydroxybutanoic acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the continuous mixing of reactants and efficient heat transfer, leading to higher yields and purity. Additionally, advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;(3R)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in (3R)-3-hydroxybutanoic acid can be oxidized to form a ketone.

    Reduction: The carbonyl group in the compound can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxobutanoic acid.

    Reduction: Formation of 3-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Magnesium;(3R)-3-hydroxybutanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its role in metabolic pathways and its potential as a dietary supplement.

    Medicine: Investigated for its potential therapeutic effects in conditions like diabetes and neurodegenerative diseases.

    Industry: Utilized in the production of biodegradable polymers and as an additive in food and beverages.

Mechanism of Action

The mechanism of action of magnesium;(3R)-3-hydroxybutanoic acid involves the interaction of magnesium ions with various molecular targets. Magnesium acts as a cofactor for numerous enzymes, facilitating biochemical reactions. The (3R)-3-hydroxybutanoic acid component can be metabolized to produce energy and serve as a precursor for other biomolecules. Together, these components contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium citrate
  • Magnesium malate
  • Magnesium glycinate
  • Magnesium sulfate

Comparison

Magnesium;(3R)-3-hydroxybutanoic acid is unique due to the presence of the (3R)-3-hydroxybutanoic acid moiety, which imparts specific metabolic and biochemical properties. Unlike other magnesium compounds, it can be directly involved in energy production and metabolic pathways, making it particularly valuable in medical and biological research.

Properties

Molecular Formula

C8H16MgO6+2

Molecular Weight

232.51 g/mol

IUPAC Name

magnesium;(3R)-3-hydroxybutanoic acid

InChI

InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/t2*3-;/m11./s1

InChI Key

ZIMQIJFHENOQDO-UJKNZSQASA-N

Isomeric SMILES

C[C@H](CC(=O)O)O.C[C@H](CC(=O)O)O.[Mg+2]

Canonical SMILES

CC(CC(=O)O)O.CC(CC(=O)O)O.[Mg+2]

Origin of Product

United States

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